4,4-Difluoro-1,4'-bipiperidine hydrochloride
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Overview
Description
4,4-Difluoro-1,4’-bipiperidine hydrochloride: is a chemical compound with the molecular formula C10H20Cl2F2N2 and a molecular weight of 277.18 g/mol . It is a crystalline solid that is highly soluble in water and other polar solvents . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,4’-bipiperidine hydrochloride typically involves the fluorination of 1,4’-bipiperidine. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the 4,4-positions of the bipiperidine ring . Common reagents used in this synthesis include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Industrial Production Methods: Industrial production of 4,4-Difluoro-1,4’-bipiperidine hydrochloride involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted bipiperidines.
Scientific Research Applications
4,4-Difluoro-1,4’-bipiperidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies . The pathways involved include inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
- 4,4-Difluoropiperidine hydrochloride
- 4-Piperidinopiperidine
- 4,4-Difluoro-1,4’-bipiperidine dihydrochloride
Comparison: 4,4-Difluoro-1,4’-bipiperidine hydrochloride is unique due to the presence of two fluorine atoms at the 4,4-positions, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher binding affinity and selectivity for certain molecular targets, making it a preferred choice in specific research applications .
Properties
Molecular Formula |
C10H19ClF2N2 |
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Molecular Weight |
240.72 g/mol |
IUPAC Name |
4,4-difluoro-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H18F2N2.ClH/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9;/h9,13H,1-8H2;1H |
InChI Key |
XXSMFRVSKJAYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)(F)F.Cl |
Origin of Product |
United States |
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